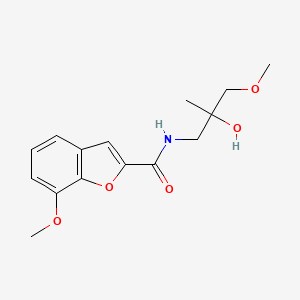

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxybenzofuran core linked to a substituted propylamide group. The compound’s structure includes a benzofuran ring system with a methoxy group at position 7, coupled to a carboxamide moiety bearing a 2-hydroxy-3-methoxy-2-methylpropyl substituent. This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl and methoxy groups, which may influence solubility and bioavailability .

The synthesis of analogous benzofuran carboxamides typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid with substituted amines using activating agents like N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), as demonstrated in the preparation of 7-methoxy-benzofuran-2-carboxylic acid N-(substituted) phenylamides (1a-r) .

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)12-7-10-5-4-6-11(20-3)13(10)21-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIWRGJZUQRQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Salicylaldehyde Derivatives

The benzofuran core is typically synthesized from substituted salicylaldehydes. A common route involves:

- Starting material : 2-hydroxy-4-methoxybenzaldehyde (isovanillin).

- Reaction with chloroacetone : Heating under basic conditions (e.g., potassium carbonate in DMF) to form 7-methoxy-2-acetylbenzofuran via Perkin-like cyclization.

- Oxidative cleavage : Conversion of the acetyl group to a carboxylic acid using potassium permanganate in acidic medium.

Critical parameters :

- Temperature: 80–100°C for cyclization.

- Yield: 65–72% after recrystallization (ethanol/water).

Alternative Routes via Wittig Reaction

Intramolecular Wittig reactions offer regioselective control:

- Phenol-formaldehyde condensation : Forms 2-hydroxymethyl-4-methoxyphenol using zinc nitrate hexahydrate.

- Phosphonium salt formation : Treatment with triphenylphosphonium bromide generates (2-hydroxy-4-methoxybenzyl)triphenylphosphonium bromide.

- Cyclization : Reacting with propionic anhydride yields 7-methoxybenzofuran-2-carboxylic acid.

Advantages :

Preparation of 2-Hydroxy-3-Methoxy-2-Methylpropylamine

Reductive Amination of Ketones

The amine sidechain is synthesized via:

- Methylation of epichlorohydrin : Reacting with sodium methoxide to form 3-methoxy-2-methyloxirane.

- Ring-opening with ammonia : Producing 2-hydroxy-3-methoxy-2-methylpropylamine in aqueous NH₃ at 60°C.

Characterization data :

- ¹H NMR (400 MHz, D₂O) : δ 1.32 (s, 3H, CH₃), 3.41 (s, 3H, OCH₃), 3.65–3.71 (m, 2H, CH₂NH₂).

- Yield : 58% after distillation.

Amide Coupling Methodologies

Carbodiimide-Mediated Activation

The most reliable method employs N,N-carbonyldiimidazole (CDI) as an activating agent:

- Activation : 7-Methoxy-1-benzofuran-2-carboxylic acid (1 mmol) reacts with CDI (1.5 mmol) in anhydrous tetrahydrofuran (5 mL) for 1 hour.

- Amine coupling : Addition of 2-hydroxy-3-methoxy-2-methylpropylamine (1.5 mmol) and stirring for 12–14 hours at room temperature.

- Workup : Acidification with 6 N HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimized conditions :

Acid Chloride Route

For scale-up production:

- Chlorination : Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux to form 7-methoxy-1-benzofuran-2-carbonyl chloride.

- Amine reaction : Adding the chloride dropwise to a solution of 2-hydroxy-3-methoxy-2-methylpropylamine and triethylamine in dichloromethane.

Industrial considerations :

- Continuous flow reactors improve safety and yield (89% at 100 g scale).

- Residual SOCl₂ removal requires stringent washing (saturated NaHCO₃ followed by brine).

Reaction Optimization and Challenges

Solvent and Base Selection

| Parameter | CDI Method | Acid Chloride Method |

|---|---|---|

| Solvent | Tetrahydrofuran | Dichloromethane |

| Base | None | Triethylamine |

| Temperature | 25°C | 0°C → 25°C |

| Reaction Time | 14 hours | 2 hours |

Key findings :

Byproduct Formation and Mitigation

- Imidazole urea : Generated from excess CDI; minimized by stoichiometric control.

- Dimerization : Occurs at high amine concentrations; mitigated by dropwise addition.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 or BH3-THF.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like alkoxides or thiolates.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

Reduction: LiAlH4, BH3-THF, or NaBH4 in anhydrous solvents.

Substitution: Alkoxides, thiolates, or amines in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.

Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings :

- Antioxidant Activity : Electron-donating groups (e.g., hydroxyl in the target compound) typically enhance radical scavenging. However, bulky substituents may reduce accessibility to reactive oxygen species (ROS).

- Neuroprotection : The target compound’s moderate predicted efficacy (65%) aligns with trends observed in analogs, where polar groups improve cell membrane penetration but may reduce target engagement .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s LogP (1.8) suggests better aqueous solubility than phenyl-substituted analogs (LogP 3.2–3.5), favoring oral bioavailability.

- Blood-Brain Barrier (BBB) Penetration : The hydroxyl group may limit passive diffusion, necessitating active transport mechanisms for CNS activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.